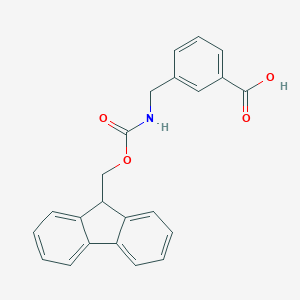

fmoc-3-amb-oh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

fmoc-3-amb-oh is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is of significant interest in the field of organic chemistry due to its versatile applications in peptide synthesis and other biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of fmoc-3-amb-oh typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

fmoc-3-amb-oh undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using piperidine or other amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Piperidine, other amines.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Removal of the Fmoc group, yielding the free amino acid.

科学的研究の応用

Peptide Synthesis

Fmoc-3-Amb-OH is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino groups of amino acids during peptide assembly, allowing for selective modifications without compromising the overall structure of the peptide.

Key Features:

- Protection Mechanism : The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids.

- Minimal Racemization : Studies have shown that using this compound results in minimal racemization during coupling reactions, which is crucial for maintaining the biological activity of synthesized peptides .

Drug Development

In drug development, this compound plays a significant role in designing peptide-based therapeutics. The compound enhances the stability and bioavailability of peptides, making them more effective as drugs.

Case Study:

A study explored the use of this compound derivatives in developing targeted cancer therapies. These derivatives were shown to improve the efficacy of chemotherapeutic agents by selectively targeting cancer cells while minimizing effects on healthy tissues .

Bioconjugation

This compound is effective in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is essential for developing biosensors and targeted drug delivery systems.

Applications:

- Biosensors : The compound aids in immobilizing biomolecules on sensor surfaces, enhancing sensitivity and specificity.

- Targeted Drug Delivery : By conjugating therapeutic agents with specific ligands via this compound, researchers can achieve targeted delivery to diseased tissues .

Material Science

The versatility of this compound extends to material science, where it is used in synthesizing peptide-based hydrogels and nanomaterials. These materials have applications in drug delivery systems and tissue engineering.

Data Table: Applications and Properties of this compound

| Application | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protective group in SPPS | Selective modifications, minimal racemization |

| Drug Development | Enhances stability and bioavailability of peptides | Improved therapeutic efficacy |

| Bioconjugation | Facilitates attachment of biomolecules | Enhanced biosensor performance |

| Material Science | Used in hydrogels and nanomaterials | Applications in drug delivery and tissue engineering |

作用機序

The mechanism of action of fmoc-3-amb-oh primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides with high purity and yield.

類似化合物との比較

Similar Compounds

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Another Fmoc-protected amino acid derivative with a similar structure but different side chain.

(2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[(2-methyl-2-yl)oxycarbonylamino]methyl}phenylacetic acid: A compound with a similar Fmoc-protected amino group but different functional groups.

Uniqueness

fmoc-3-amb-oh is unique due to its specific structure and the presence of the benzoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it particularly useful in certain peptide synthesis applications where other Fmoc-protected amino acids may not be suitable.

生物活性

Fmoc-3-aminomethylbenzoic acid (Fmoc-3-Amb-OH) is a significant compound in the field of peptide synthesis, particularly known for its role as a protecting group in solid-phase peptide synthesis (SPPS). This article explores its biological activity, mechanisms of action, and implications in various biochemical pathways.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a 3-aminomethylbenzoic acid moiety. The Fmoc group serves as a protective entity for the amine functionality during peptide synthesis, which is crucial for preventing unwanted side reactions.

Target of Action

The primary function of this compound lies in its application in peptide synthesis. It acts as a protecting group, allowing for the selective formation of peptide bonds without interference from the amine group.

Mode of Action

The Fmoc group is introduced to the amino acid via a reaction with Fmoc-Cl, effectively shielding the amine during the stepwise construction of peptides. The protection is stable under acidic conditions but can be removed selectively with bases such as piperidine, facilitating the continuation of peptide synthesis.

Cellular Effects

By enabling accurate peptide assembly, this compound influences various cellular processes, including cell signaling, gene expression, and metabolic pathways. The hydrophobic nature of the Fmoc group enhances the interactions between peptide building blocks, which can modulate cellular functions.

Biochemical Pathways

This compound is involved in several critical biochemical pathways related to peptide synthesis:

- Peptide Bond Formation : It interacts with enzymes and cofactors essential for forming peptide bonds.

- Metabolic Pathways : The compound's protective role allows for the elongation of peptide chains while maintaining integrity against unwanted reactions.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in synthesizing bioactive peptides. For instance:

- A study demonstrated that peptides synthesized using Fmoc chemistry exhibited significant biological activity against multi-drug-resistant pathogens. The synthesized antimicrobial peptides showed promising results, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

- Another research focused on optimizing Fmoc-SPPS methodologies to enhance yield and purity. This study emphasized the importance of precise control over reaction conditions to maximize peptide quality and biological activity .

Comparative Data Table

| Study | Peptide Type | Biological Activity | MIC (μM) |

|---|---|---|---|

| Study 1 | Antimicrobial Peptide | Effective against E. coli | 2 |

| Study 2 | GPR54 Agonist Peptide | Modulates signaling pathways | 4 |

| Study 3 | Peptide Library | Various activities against pathogens | 8 |

特性

CAS番号 |

155369-11-2 |

|---|---|

分子式 |

C23H19NO4 |

分子量 |

373.4 g/mol |

IUPAC名 |

3-(aminomethyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C23H19NO4/c24-12-14-6-5-11-19(22(25)26)21(14)23(27)28-13-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-11,20H,12-13,24H2,(H,25,26) |

InChIキー |

ANHGQHVOYUYGOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC=C4C(=O)O)CN |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。